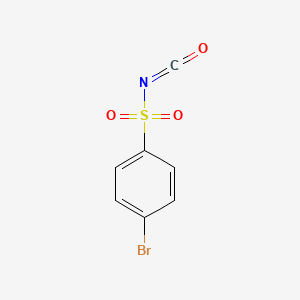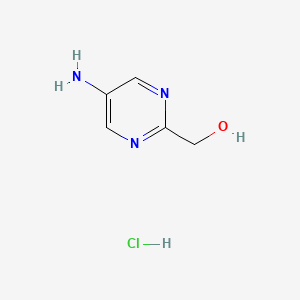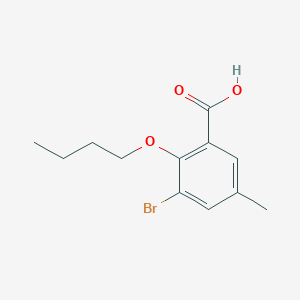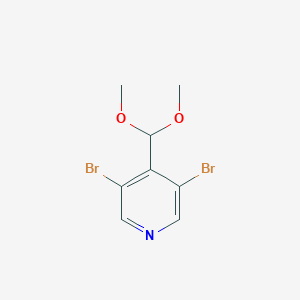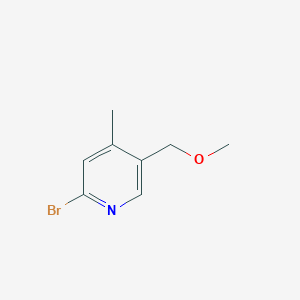
2-Bromo-5-(methoxymethyl)-4-methylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-5-(methoxymethyl)-4-methylpyridine (2-BMMP) is a compound belonging to the class of heterocyclic compounds, which are characterized by their aromaticity and high reactivity. It is a colorless liquid with a pungent odor and is soluble in most organic solvents. 2-BMMP is used in a wide range of applications, including in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It has also been used in the study of biochemical and physiological effects.
Mécanisme D'action
2-Bromo-5-(methoxymethyl)-4-methylpyridine has been found to act as an agonist of the muscarinic receptor, which is involved in a variety of physiological processes, such as the regulation of heart rate and blood pressure. It has also been found to act as an inhibitor of nitric oxide synthase, which is responsible for the production of nitric oxide.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects, including the stimulation of the muscarinic receptor, the inhibition of nitric oxide synthase, and the inhibition of the formation of reactive oxygen species. It has also been found to have an effect on the regulation of heart rate and blood pressure.
Avantages Et Limitations Des Expériences En Laboratoire
2-Bromo-5-(methoxymethyl)-4-methylpyridine has several advantages for laboratory experiments, including its availability, low cost, and high reactivity. Additionally, it is relatively non-toxic and can be synthesized in a variety of ways. However, it is also important to note that the compound is highly flammable and can be explosive when heated.
Orientations Futures
There are a number of potential future directions for the use of 2-Bromo-5-(methoxymethyl)-4-methylpyridine in scientific research. These include the further exploration of its effects on the muscarinic receptor and nitric oxide synthase, as well as the development of novel applications for the compound, such as in the synthesis of new pharmaceuticals and agrochemicals. Additionally, further research could be conducted into the potential toxicity of this compound, as well as its potential use in the treatment of various diseases.
Méthodes De Synthèse
2-Bromo-5-(methoxymethyl)-4-methylpyridine can be synthesized by a variety of methods, including the reaction of 2-bromo-4-methylpyridine with methanol in the presence of an acid catalyst. This reaction yields a mixture of this compound and 4-methylpyridine, which can be separated by distillation. Alternatively, this compound can be synthesized from 2-bromo-5-methoxy-4-methylpyridine by reaction with a base in the presence of a solvent.
Applications De Recherche Scientifique
2-Bromo-5-(methoxymethyl)-4-methylpyridine has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It has also been used in the study of biochemical and physiological effects. For example, this compound has been used in the study of the effect of nitric oxide on vascular smooth muscle cells, as well as in the study of the mechanism of action of drugs targeting the muscarinic receptor.
Propriétés
IUPAC Name |
2-bromo-5-(methoxymethyl)-4-methylpyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c1-6-3-8(9)10-4-7(6)5-11-2/h3-4H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVHBMGCOLGFMQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1COC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

